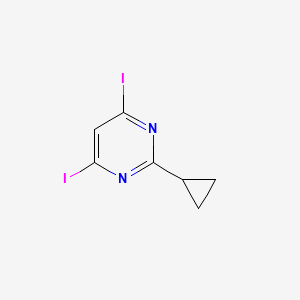
Methyl(R)-2-amino-2-(4-bromo-2-chlorophenyl)acetatehcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a bromine and chlorine atom on a phenyl ring, an amino group, and a methyl ester group. Its unique structure makes it a valuable subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride typically involves multiple steps. One common method starts with the bromination of phenylacetic acid to introduce the bromine atom. This is followed by chlorination to add the chlorine atom. The resulting compound is then esterified with methanol to form the methyl ester. Finally, the amino group is introduced through a reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-bromo-2-chlorophenyl)acetate: Similar structure but lacks the amino group.
4-Bromophenylacetic acid: Contains the bromine atom but lacks the chlorine and amino groups.
Uniqueness
Methyl®-2-amino-2-(4-bromo-2-chlorophenyl)acetate hydrochloride is unique due to the combination of bromine, chlorine, and amino groups on the phenyl ring. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C9H9BrClNO2 |
|---|---|
Poids moléculaire |
278.53 g/mol |
Nom IUPAC |
methyl (2R)-2-amino-2-(4-bromo-2-chlorophenyl)acetate |
InChI |
InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)6-3-2-5(10)4-7(6)11/h2-4,8H,12H2,1H3/t8-/m1/s1 |
Clé InChI |
JCINQTDNOOBEFI-MRVPVSSYSA-N |
SMILES isomérique |
COC(=O)[C@@H](C1=C(C=C(C=C1)Br)Cl)N |
SMILES canonique |
COC(=O)C(C1=C(C=C(C=C1)Br)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















